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(R)-1,4-Oxazepan-6-ol hydrochloride

Cat. No.: B14032143
M. Wt: 153.61 g/mol
InChI Key: LWNKGZVEMLSTPV-NUBCRITNSA-N
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Description

Significance of Chiral Seven-Membered Heterocycles in Organic Synthesis

Chiral seven-membered heterocycles are a fascinating and increasingly important class of molecules in organic synthesis. Unlike their smaller, more rigid five- and six-membered counterparts, seven-membered rings possess a higher degree of conformational flexibility. This inherent flexibility, combined with the presence of heteroatoms and stereocenters, gives rise to unique three-dimensional structures.

The non-planar and often conformationally constrained nature of these rings can impart inherent chirality to the molecule, even in the absence of traditional stereocenters. This has significant implications for asymmetric catalysis, where these chiral scaffolds can serve as ligands for transition metals, inducing enantioselectivity in a variety of chemical transformations. Furthermore, the distinct spatial arrangement of functional groups on a seven-membered ring can facilitate specific interactions with biological targets, making them attractive frameworks for the design of new therapeutic agents. The development of synthetic methods to access these complex structures in an enantiomerically pure form remains an active and challenging area of research. nih.gov

Overview of Oxazepane Scaffolds in Advanced Chemical Research

The 1,4-oxazepane (B1358080) scaffold, a seven-membered ring containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively, is a prominent structural motif in medicinal chemistry and drug discovery. This heterocyclic system is found in a variety of synthetic compounds that exhibit a broad spectrum of biological activities. The presence of both a secondary amine and an ether linkage within the ring provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

The strategic incorporation of the oxazepane scaffold can lead to compounds with improved pharmacological profiles. Researchers have explored 1,4-oxazepane derivatives for their potential as anticonvulsant and antifungal agents. The adaptability of this scaffold makes it a valuable intermediate in the synthesis of more complex molecules, serving as a key building block for the construction of novel chemical entities with diverse therapeutic applications. Recent synthetic efforts have focused on developing efficient and stereoselective methods to access functionalized 1,4-oxazepanes, highlighting the continued interest in this important heterocyclic system. rsc.orgacs.orgscienceopen.com

Scope and Research Focus on (R)-1,4-Oxazepan-6-ol Hydrochloride

This article will now narrow its focus to the specific chemical entity, this compound. This compound embodies the key features discussed previously: it is a chiral molecule built upon the 1,4-oxazepane framework. The "(R)" designation specifies the absolute configuration at the stereogenic center at position 6, which bears a hydroxyl group. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, facilitating its handling and use in various research applications.

The primary objective is to provide a detailed examination of the chemical properties and research utility of this specific enantiomer. While broad information on oxazepanes is available, this article will concentrate on the unique aspects conferred by the (R)-stereochemistry and the hydroxyl functionality. The subsequent sections will, where information is available in the public domain, explore its synthesis and potential as a chiral building block in organic chemistry.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of (R)-1,4-Oxazepan-6-ol and its hydrochloride salt.

PropertyValueSource
Compound Name (R)-1,4-Oxazepan-6-olChemSpider chemspider.com
Molecular Formula C₅H₁₁NO₂ChemSpider chemspider.com
Molecular Weight 117.15 g/mol Benchchem
CAS Number 1022915-33-8Benchchem
InChI Key AJQUDIYIICBQDR-RXMQYKEDSA-NBenchchem
Compound Name (1,4-Oxazepan-6-yl)methanol hydrochlorideSigma-Aldrich sigmaaldrich.com
Molecular Formula C₆H₁₄ClNO₂Sigma-Aldrich sigmaaldrich.com

Note: Data for the hydrochloride salt of the parent (R)-1,4-Oxazepan-6-ol was not explicitly found, thus data for a closely related hydrochloride salt is provided for illustrative purposes.

Detailed Research Findings

Detailed, peer-reviewed research findings specifically on the synthesis and applications of this compound are limited in the public domain. However, related research on the synthesis of chiral 1,4-oxazepane derivatives provides insight into potential synthetic strategies. For instance, a study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids utilized polymer-supported homoserine as a starting material, involving N-alkylation and subsequent cleavage and cyclization steps. rsc.org Another approach to chiral benzoxazepines involved the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. acs.orgscienceopen.com These methodologies suggest that the synthesis of (R)-1,4-Oxazepan-6-ol would likely involve an enantioselective strategy, potentially starting from a chiral precursor or utilizing a chiral catalyst to establish the stereocenter at the 6-position.

The presence of a hydroxyl group and a secondary amine in this compound makes it a versatile building block for further chemical elaboration. The hydroxyl group can be a site for esterification, etherification, or oxidation, while the secondary amine can undergo N-alkylation, acylation, or arylation to introduce a wide range of substituents. This allows for the systematic exploration of structure-activity relationships in various research contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B14032143 (R)-1,4-Oxazepan-6-ol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

(6R)-1,4-oxazepan-6-ol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

LWNKGZVEMLSTPV-NUBCRITNSA-N

Isomeric SMILES

C1COC[C@@H](CN1)O.Cl

Canonical SMILES

C1COCC(CN1)O.Cl

Origin of Product

United States

Synthetic Methodologies for R 1,4 Oxazepan 6 Ol Hydrochloride and Its Derivatives

General Cyclization Strategies for the 1,4-Oxazepane (B1358080) Ring System

The construction of the seven-membered 1,4-oxazepane ring presents unique challenges due to unfavorable entropic and enthalpic factors associated with forming medium-sized rings. researchgate.netnih.gov Nevertheless, several general cyclization strategies have been developed to overcome these hurdles.

Ring-Closing Reactions of Amino Alcohols with Electrophiles

A common and direct approach to the 1,4-oxazepane core involves the bimolecular reaction of an amino alcohol derivative with a suitable dielectrophile, followed by an intramolecular cyclization. This strategy relies on the sequential formation of C-N and C-O bonds to construct the heterocyclic ring. For instance, the reaction of an N-substituted amino alcohol with a bifunctional electrophile, such as a dihaloalkane or a diepoxide, can lead to the desired oxazepane ring after a subsequent ring-closing step.

Another manifestation of this strategy is the reaction of amino alcohols with electrophilic reagents that can react with both the amino and hydroxyl groups. For example, manganese-catalyzed dehydrogenation of amido alcohols has been utilized for the synthesis of oxazoles, showcasing a related transformation pathway. researchgate.net While not directly forming an oxazepane, this highlights the reactivity of amino alcohols in cyclization reactions. The choice of reagents and reaction conditions is critical to control the regioselectivity and prevent the formation of unwanted side products.

Intramolecular Cyclizations to Form the Oxazepane Nucleus

Intramolecular cyclization is a powerful strategy for the synthesis of the 1,4-oxazepane ring system, often providing better control over the reaction outcome compared to intermolecular approaches. These reactions typically involve a linear precursor containing both the nitrogen and oxygen heteroatoms, which are then joined by the formation of a new bond to close the seven-membered ring.

Several methods fall under this category:

Intramolecular C-N Bond Formation: This approach often starts with a precursor containing a hydroxyl group and a leaving group separated by an appropriate linker, with a nitrogen nucleophile poised for cyclization. For example, the CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides has been used to synthesize fused 1,4-benzodiazepine (B1214927) systems, a related class of seven-membered heterocycles. mdpi.com Similar strategies can be envisioned for oxazepane synthesis.

Intramolecular C-O Bond Formation (Williamson Ether Synthesis): A classic and widely used method involves the intramolecular reaction of a halo-alcohol or a related substrate bearing a leaving group on the carbon chain and a free amino group. The amino group is typically protected, and the cyclization is effected by deprotonation of the hydroxyl group to form an alkoxide, which then displaces the leaving group.

Reductive Amination: Intramolecular reductive amination of a keto- or aldehydo-ether can also lead to the formation of the 1,4-oxazepane ring. This involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions have emerged as versatile tools for constructing heterocyclic rings. For instance, the intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides provides access to aza[3.1.0]bicycles, demonstrating the power of palladium catalysis in C-N bond formation. nih.gov Similar palladium-catalyzed methodologies, such as those involving allylic alkylation or amination, can be adapted for the synthesis of 1,4-oxazepanes. mdpi.com

The success of these intramolecular cyclizations is often dependent on factors such as the nature of the tether connecting the reacting functional groups, the presence of activating groups, and the reaction conditions employed. researchgate.net

Stereoselective Synthesis of (R)-1,4-Oxazepan-6-ol Hydrochloride

Achieving the desired (R)-configuration at the C6 position of the 1,4-oxazepane ring is a key challenge that requires the use of stereoselective synthetic methods. These methods can be broadly categorized into asymmetric induction using chiral auxiliaries, enantioselective catalysis, and substrate-controlled diastereoselective reactions.

Asymmetric Induction and Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral molecules.

In the context of (R)-1,4-Oxazepan-6-ol synthesis, a chiral auxiliary could be attached to the nitrogen or another part of the precursor molecule to control the stereochemistry of a key bond-forming step, such as the cyclization or a reduction step. For example, a survey of different chiral auxiliaries found that an (-)-8-phenylmenthol (B56881) ester could control the absolute stereochemistry of aza- researchgate.netnih.gov-Wittig sigmatropic rearrangements. nih.gov A similar strategy could be envisioned where a chiral auxiliary directs the formation of the stereocenter at C6. The use of a temporary stereocenter, which is later removed, is another elegant strategy for asymmetric synthesis. rsc.org

Enantioselective Catalysis in Oxazepane Formation

Enantioselective catalysis offers a more atom-economical and efficient approach to chiral synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a chiral catalyst to create the desired enantiomer from a prochiral substrate.

Recent advancements have demonstrated the power of enantioselective catalysis in constructing chiral heterocyclic systems. For example, a highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a confined chiral phosphoric acid has been developed for the synthesis of chiral 1,4-benzoxazepines, achieving high yields and enantioselectivities. nih.govacs.org This metal-free approach demonstrates the potential for chiral Brønsted acids to catalyze the formation of seven-membered rings with a high degree of enantiocontrol. nih.govacs.org

Palladium-catalyzed asymmetric allylic alkylation is another powerful tool for the enantioselective synthesis of heterocycles. nih.gov This methodology has been used to synthesize enantioenriched gem-disubstituted diazepanones and could potentially be adapted for the asymmetric synthesis of 1,4-oxazepanes. nih.gov The choice of ligand is crucial for achieving high enantioselectivity in these transformations. nih.gov

Control of Relative and Absolute Stereochemistry

The synthesis of this compound requires control over both the relative and absolute stereochemistry. When multiple stereocenters are present, as in derivatives of 1,4-oxazepan-6-ol, controlling the diastereoselectivity of the reactions is also critical.

One approach involves the use of polymer-supported synthesis, which can facilitate the separation of diastereomers. For instance, the preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters has been reported using a polymer-supported homoserine derivative. rsc.org In this work, the regioselectivity and stereoselectivity of the cyclization step were found to be dependent on the substitution pattern of the starting materials. rsc.org Catalytic hydrogenation of a nitro group in the molecule improved the separability of the resulting diastereomeric anilines, allowing for the isolation and characterization of the major isomers. rsc.org

The stereoselective reduction of a ketone precursor is a common strategy to establish the stereochemistry at the C6 position. The choice of reducing agent and the steric and electronic environment around the carbonyl group can significantly influence the stereochemical outcome. Highly stereoselective reductions of α-hydrazino ketones have been achieved, yielding either cis or trans hydrazino alcohols depending on the reaction conditions, with stereoselectivities explained by stereoelectronic effects and steric hindrance. researchgate.net

Novel Synthetic Routes and Process Development

Recent advancements in synthetic organic chemistry have led to the development of innovative and efficient methods for constructing the 1,4-oxazepane core. These approaches aim to improve upon traditional multi-step syntheses, which often suffer from low yields and the need for extensive protecting group manipulations. nih.gov

Multi-Step Synthesis from Chiral Precursors

A common strategy for the asymmetric synthesis of this compound involves the use of readily available chiral starting materials. This approach ensures the desired stereochemistry in the final product.

One documented method starts from polymer-supported Fmoc-HSe(TBDMS)-OH, which is reacted with various nitrobenzenesulfonyl chlorides and then alkylated with 2-bromoacetophenones. rsc.orgnih.gov Cleavage from the solid support using a mixture of trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) results in the formation of 1,4-oxazepane derivatives. rsc.orgnih.gov The use of a polymer support can facilitate purification by allowing for the easy removal of excess reagents and byproducts. nih.gov

Another approach involves the use of chiral amino alcohols as precursors. For instance, a patent describes the synthesis of 1,4-oxazepane derivatives starting from chiral amino alcohols, highlighting the importance of this class of compounds as building blocks. google.com The synthesis of related chiral polysubstituted oxazepanes has been achieved through a regio- and stereoselective 7-endo cyclization via haloetherification, demonstrating the utility of this cyclization strategy in constructing the oxazepane ring. nih.gov

Detailed research findings on multi-step synthesis are summarized in the table below:

Starting MaterialKey Reaction StepsProductReference
Polymer-supported Fmoc-HSe(TBDMS)-OH1. Reaction with nitrobenzenesulfonyl chlorides 2. Alkylation with 2-bromoacetophenones 3. Cleavage and cyclizationChiral 1,4-oxazepane-5-carboxylic acids rsc.orgnih.gov
Chiral amino alcohols7-endo cyclization via haloetherificationChiral polysubstituted oxazepanes nih.gov

Tandem Reactions and Cascade Processes

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer a more efficient and atom-economical approach to the synthesis of complex molecules like oxazepanes. rsc.org

One example is the development of a tandem transformation involving C-N coupling and C-H carbonylation to synthesize benzo-1,4-oxazepine derivatives. nih.gov Although this example leads to a related benzofused system, the principle of tandem reactions is applicable to the synthesis of the core 1,4-oxazepane ring. Another innovative approach utilizes a ruthenium-catalyzed tandem N-H insertion/cyclization of α-arylamino ketones and diazo pyruvates to construct 1,4-oxazines, which are six-membered ring analogs of oxazepanes. nih.gov

The synthesis of 1,4-benzodiazepines, which share a seven-membered heterocyclic core with oxazepanes, has also been achieved through tandem processes. nih.govmdpi.com For example, a copper-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides followed by ring-opening of the resulting azetidine-fused 1,4-diazepine provides a route to functionalized 1,4-benzodiazepines. nih.govmdpi.com These strategies highlight the potential for developing similar tandem approaches for the synthesis of (R)-1,4-Oxazepan-6-ol and its derivatives.

Optimized Reaction Conditions and Scalability for Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. For the synthesis of oxazepane derivatives, this includes the selection of appropriate solvents, catalysts, and reaction temperatures.

The scalability of a synthetic route is a critical factor for its practical application. For instance, the synthesis of raloxifene (B1678788) hydrochloride, a complex molecule, has been successfully scaled up, demonstrating that multi-step syntheses can be made industrially viable through careful process development. tsijournals.com The use of polymer-assisted synthesis can also contribute to scalability by simplifying purification processes. nih.gov

The choice of reagents and catalysts is crucial. For example, in the synthesis of 1,4-benzodiazepines, the use of a CuI/N,N-dimethylglycine catalytic system under mild conditions allows for efficient C-N bond formation. nih.gov Finding the "perfect set of reaction conditions" is often key to achieving high yields and selectivity, especially in sterically hindered systems. rsc.org

Challenges and Strategic Solutions in Oxazepane Synthesis

The synthesis of the 1,4-oxazepane ring system is not without its challenges, primarily related to controlling the regioselectivity and stereochemistry of the cyclization reaction. researchgate.net

Regioselectivity and Stereochemical Control Issues

Stereochemical control is another major challenge. youtube.com The desired (R) configuration at the 6-position of the oxazepane ring requires either the use of a chiral precursor or an effective method for asymmetric induction. Mechanistic studies, often combining computational and experimental approaches, are crucial for understanding the factors that govern stereoselectivity. nih.gov For instance, in the haloetherification reaction to form polysubstituted oxazepanes, the stereoselectivity is primarily controlled by the conformation of the substrate. nih.gov

Strategic solutions to these challenges include:

Use of Chiral Auxiliaries: A temporary chiral group can be introduced to guide the stereochemical outcome of a reaction and is subsequently removed. youtube.com

Substrate Control: The inherent stereochemistry of the starting material can be used to direct the formation of new stereocenters. youtube.com

Catalyst Control: The use of chiral catalysts can enantioselectively catalyze the desired reaction.

Reaction Pathway Elucidation for Improved Yields

A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and improving yields. By elucidating the reaction pathway, chemists can identify and mitigate side reactions, leading to a more efficient and selective synthesis.

For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, it was observed that the cleavage of the solid-supported intermediate with TFA alone led to spontaneous lactonization, while the addition of triethylsilane resulted in the formation of the desired oxazepane derivative. nih.gov This suggests that triethylsilane acts as an external nucleophile, trapping an intermediate that would otherwise lead to the lactone byproduct. nih.gov

Similarly, in the synthesis of twisted phenanthrene (B1679779) molecules, researchers were able to achieve the desired, more sterically hindered product by carefully selecting the reaction conditions, including the Lewis acid catalyst, solvent, and temperature. rsc.org This highlights the importance of a systematic approach to reaction optimization based on an understanding of the underlying reaction mechanism.

Chemical Reactivity and Derivatization Pathways of R 1,4 Oxazepan 6 Ol Hydrochloride

Transformations Involving the Hydroxyl Group at the 6-Position

The secondary alcohol at the 6-position of the 1,4-oxazepane (B1358080) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Oxidation Reactions to Carbonyl Derivatives

The hydroxyl group of (R)-1,4-oxazepan-6-ol can be oxidized to the corresponding ketone, (R)-1,4-oxazepan-6-one. This transformation is a common strategy in organic synthesis to introduce a carbonyl group, which can then serve as a handle for further derivatization.

ReactantReagent(s)ProductReaction Type
(R)-1,4-Oxazepan-6-olOxidizing agents (e.g., potassium permanganate, chromium trioxide)(R)-1,4-Oxazepan-6-oneOxidation

This oxidation can be achieved using various oxidizing agents. The resulting ketone is a key intermediate for creating a range of derivatives. For example, a patent describes the synthesis of a tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, which then reacts with a Grignard reagent to form a tertiary alcohol. google.com

Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group can be converted into a better leaving group to facilitate nucleophilic substitution reactions. libretexts.org This allows for the introduction of a wide array of substituents at the 6-position. A common method involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in S_N2 reactions. libretexts.org

While direct substitution of the hydroxyl group is challenging due to its poor leaving group nature, activation is often necessary. libretexts.org In acidic conditions, the hydroxyl group can be protonated to form a water molecule, a much better leaving group. libretexts.org However, this can also lead to side reactions, and many nucleophiles are not stable in strong acids. libretexts.org

A study on the synthesis of hexahydro-1,4-oxazepines demonstrated that the reaction of a related chloromethylmorpholine with phenoxide anions led to a ring expansion, forming a 6-phenoxy-1,4-oxazepane derivative. rsc.org This suggests that substitution at the 6-position is a viable pathway for derivatization.

Esterification and Amidation for Functionalization

The hydroxyl group of (R)-1,4-oxazepan-6-ol can undergo esterification with various carboxylic acids or their derivatives to form esters. This functionalization can be used to introduce a wide range of new chemical entities.

Similarly, while direct amidation of an alcohol is not a standard reaction, the hydroxyl group can be converted into a suitable leaving group, followed by reaction with an amine to form a 6-amino-1,4-oxazepane derivative. Alternatively, the corresponding ketone can undergo reductive amination. Amidation is a crucial reaction in medicinal chemistry for the formation of peptide bonds. nih.gov

Modifications of the 1,4-Oxazepane Ring System

The 1,4-oxazepane ring itself can be subjected to various chemical modifications, further expanding the diversity of accessible derivatives.

Reduction of the Heterocyclic Ring

The 1,4-oxazepane ring can undergo reduction under specific conditions. For instance, catalytic hydrogenation can be employed to reduce certain bonds within the ring, potentially leading to ring opening or modification of the heterocyclic core. wordpress.com The choice of catalyst and reaction conditions is crucial in determining the outcome of such reductions. wordpress.com

Nucleophilic Substitution at the Nitrogen Atom

The nitrogen atom in the 1,4-oxazepane ring is a nucleophilic center and can participate in various reactions. It can be alkylated, acylated, or undergo other nucleophilic substitution reactions to introduce substituents at the N-4 position. masterorganicchemistry.comsavemyexams.com For example, the nitrogen can be protected with a Boc group (tert-butyloxycarbonyl), which can later be removed to allow for further functionalization.

A patent discloses the synthesis of various 1,4-oxazepane derivatives where the nitrogen atom is substituted with a variety of groups, highlighting the importance of this position for creating diverse chemical entities with potential biological activities. google.com

Synthesis of Functionalized (R)-1,4-Oxazepan-6-ol Hydrochloride Derivatives.nih.govnih.gov

The synthesis of functionalized derivatives of this compound is a key area of research, driven by the potential of these novel compounds in various fields, including medicinal chemistry. The strategic modification of the oxazepane core allows for the fine-tuning of its physicochemical and biological properties.

Formation of Halogenated and Aminated Oxazepane Adducts

The conversion of the hydroxyl group at the C-6 position into a halogen or an amino group represents a fundamental set of transformations for creating new analogues of (R)-1,4-oxazepan-6-ol.

Halogenated Derivatives:

The direct halogenation of (R)-1,4-oxazepan-6-ol can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide such as phosphorus pentachloride (PCl₅) can convert the alcohol to the corresponding 6-chloro-1,4-oxazepane derivative. These reactions typically proceed via an Sₙ2 mechanism, which would result in an inversion of stereochemistry at the C-6 position. The resulting (S)-6-chloro-1,4-oxazepane is a versatile intermediate for further nucleophilic substitution reactions. Similarly, brominated derivatives can be prepared using reagents like phosphorus tribromide (PBr₃). The stereochemical outcome of these reactions is crucial and must be carefully controlled and characterized. A study on the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes highlights the importance of controlling the stereochemistry during cyclization reactions, which is also pertinent to subsequent derivatization. nih.gov

Aminated Derivatives:

The synthesis of 6-amino-1,4-oxazepane derivatives can be approached in several ways. One indirect method involves the conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine or an azide (B81097). The azide can then be reduced to the primary amine. A more direct approach could involve a Mitsunobu reaction with a protected amine equivalent, such as hydrazoic acid or a sulfonamide, followed by deprotection. Research on the synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives, while starting from (S)-N-Cbz-serine, demonstrates the feasibility of incorporating an amino group at the C-6 position of the oxazepane ring. frontiersin.orgnih.gov The direct amination of chiral amino alcohols is a topic of ongoing research, with enzymatic and catalytic methods being developed to achieve high stereoselectivity. frontiersin.org

Below is a table summarizing potential halogenated and aminated adducts and the likely stereochemical outcome of their synthesis from (R)-1,4-Oxazepan-6-ol.

Starting MaterialReagentProductProbable Stereochemistry at C-6
(R)-1,4-Oxazepan-6-olThionyl Chloride (SOCl₂)6-Chloro-1,4-oxazepane(S) - Inversion
(R)-1,4-Oxazepan-6-olPhosphorus Tribromide (PBr₃)6-Bromo-1,4-oxazepane(S) - Inversion
(R)-1,4-Oxazepan-6-ol1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C6-Amino-1,4-oxazepane(S) - Inversion
(R)-1,4-Oxazepan-6-olDEAD, PPh₃, DPPA6-Azido-1,4-oxazepane(S) - Inversion

Note: The stereochemical outcomes are predicted based on standard reaction mechanisms and may require experimental verification.

Benzyl-Substituted and Other Ring-Substituted Derivatives.nih.govthieme-connect.com

N-Benzyl Derivatives:

The secondary amine in the 1,4-oxazepane ring is readily susceptible to N-alkylation. The synthesis of N-benzyl derivatives is a common strategy in medicinal chemistry to introduce a lipophilic group and explore structure-activity relationships. The N-benzylation of this compound can be achieved by reacting it with benzyl (B1604629) bromide or benzyl chloride in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction. The choice of base and solvent is critical to avoid side reactions, such as quaternization of the amine or reaction with the hydroxyl group. The use of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine is often preferred. The resulting (R)-4-benzyl-1,4-oxazepan-6-ol retains the stereochemistry at the C-6 position.

Other Ring-Substituted Derivatives:

A wide variety of other substituents can be introduced at the nitrogen atom of the 1,4-oxazepane ring. These can include other alkyl groups, acyl groups, and more complex moieties. For instance, acylation with various acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives. These derivatives can serve as prodrugs or exhibit different biological activities. A patent for 1,4-oxazepane derivatives describes a multitude of possible substitutions on the ring, highlighting the synthetic versatility of this scaffold. sci-hub.senih.gov

The following table provides examples of N-substituted derivatives of (R)-1,4-Oxazepan-6-ol.

Starting MaterialReagentProduct
(R)-1,4-Oxazepan-6-ol HClBenzyl bromide, Et₃N(R)-4-Benzyl-1,4-oxazepan-6-ol
(R)-1,4-Oxazepan-6-ol HClAcetyl chloride, Pyridine(R)-4-Acetyl-1,4-oxazepan-6-ol
(R)-1,4-Oxazepan-6-ol HClMethyl iodide, K₂CO₃(R)-4-Methyl-1,4-oxazepan-6-ol

Stereochemical Implications of Derivatization.nih.gov

The stereochemistry of (R)-1,4-oxazepan-6-ol is a critical aspect that influences its interaction with biological targets. Therefore, understanding and controlling the stereochemical outcome of derivatization reactions is of paramount importance.

Reactions at the C-6 Position:

Derivatization at the C-6 hydroxyl group can proceed with either retention or inversion of configuration, depending on the reaction mechanism. As mentioned earlier, reactions that follow an Sₙ2 pathway, such as halogenation with thionyl chloride or nucleophilic substitution of a tosylate, will lead to an inversion of the stereocenter, resulting in the (S)-enantiomer. In contrast, reactions that proceed with retention of configuration are also possible. For instance, a direct amidation of a cyclic alcohol with stereoretention has been reported using a titanium(IV) fluoride-nitrile complex. nih.gov Such methods could potentially be adapted for the amination of (R)-1,4-oxazepan-6-ol to yield the corresponding (R)-amino derivative.

Reactions at the Nitrogen Atom:

Derivatization at the nitrogen atom, such as N-benzylation or N-acylation, does not directly involve the chiral center at C-6. Therefore, these reactions are expected to proceed with retention of the (R)-configuration at C-6. However, the introduction of bulky substituents on the nitrogen can influence the conformational preference of the seven-membered ring, which could indirectly affect the biological activity.

The study of the stereoselective synthesis of polysubstituted chiral 1,4-oxazepanes has shown that the stereochemistry of the final product can be controlled by the choice of starting materials and reaction conditions during the cyclization step. nih.gov This principle underscores the importance of a well-designed synthetic strategy to obtain the desired stereoisomer of a functionalized 1,4-oxazepane derivative.

Role As a Chiral Building Block and Intermediate in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Scaffolds

The inherent structure of (R)-1,4-Oxazepan-6-ol hydrochloride makes it an ideal starting point for the synthesis of a wide array of chiral heterocyclic scaffolds. The 1,4-oxazepane (B1358080) ring is a key structural motif found in various synthetic compounds. dntb.gov.ua Its versatility allows it to serve as a key intermediate in the assembly of more elaborate molecules.

The functional groups on the (R)-1,4-Oxazepan-6-ol scaffold can be strategically manipulated to facilitate ring-forming reactions, leading to the stereoselective synthesis of fused and bridged bicyclic systems. nih.gov Methodologies such as the aza-Cope–Mannich reaction have been successfully employed to create fused pyrrolidine-containing bicyclic oxepine derivatives, demonstrating a pathway to complex 5,7-bicyclic ring systems. rsc.org The development of novel synthetic strategies for forming seven-membered rings is a significant area of organic synthesis, and scaffolds like oxazepanes are central to this research. dntb.gov.uarsc.org

Furthermore, Rh(I)-catalyzed cascade reactions involving related oxepane (B1206615) derivatives can introduce functional groups that are then leveraged to form fused or bridged ring systems. nih.gov For instance, intramolecular cyclizations or cycloadditions can be designed to exploit the existing chirality of the oxazepane ring, thereby directing the formation of new stereocenters in the resulting polycyclic structure. The enantioselective synthesis of bridged bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems, which are present in biologically important natural products, often relies on such stereocontrolled cyclization strategies. nih.gov

The hydroxyl and amino groups of this compound provide reactive sites for a multitude of chemical transformations. The compound can be used as a reagent or building block in various organic reactions. For example, the nitrogen atom can undergo N-alkylation or N-acylation to introduce diverse substituents. The hydroxyl group can be oxidized to a ketone, used as a nucleophile in ether or ester formation, or serve as a directing group for stereoselective reactions on the ring.

These transformations are fundamental for elaborating the basic scaffold into more complex structures. For instance, functional groups introduced through these reactions can serve as handles for cross-coupling reactions, allowing for the attachment of aryl or other complex fragments. nih.gov The ability to perform these modifications makes the (R)-1,4-oxazepane scaffold a versatile platform for generating libraries of related compounds.

Utility in the Design and Synthesis of Advanced Chemical Structures

The defined stereochemistry and functional handles of this compound make it a valuable precursor for advanced chemical structures with potential applications in various fields of chemical research. chemspider.com

The 1,4-oxazepane ring can serve as the foundational core for the synthesis of more complex polycyclic systems, such as benzodiazepines or pyrrolobenzodiazepines. chemisgroup.usnih.gov These fused heterocyclic systems are constructed by building additional rings onto the initial scaffold. For example, annulation strategies can be employed where a new ring is fused to the oxazepane core. The synthesis of pyrrolo[2,1-c] benzodiazepines, for instance, involves the fusion of a pyrrole (B145914) ring to a benzodiazepine (B76468) structure, a process that relies on the strategic cyclization of precursors. nih.gov this compound provides a chiral seven-membered ring that could be incorporated into such synthetic sequences, imparting stereochemical control on the final polycyclic product.

In chemical research, understanding how a molecule's structure relates to its properties is crucial. This is often investigated through Structure-Activity Relationship (SAR) studies. chemisgroup.us The (R)-1,4-Oxazepan-6-ol scaffold is well-suited for such studies because its structure can be systematically modified. mdpi.com By synthesizing a series of analogues where different parts of the molecule are altered, researchers can probe the structural requirements for specific molecular interactions.

Modification SitePotential TransformationPurpose in SAR
Nitrogen (N-4) Alkylation, Acylation, ArylationExplore the impact of steric bulk and electronic properties of the N-substituent.
Oxygen (O-1) Not readily modifiedServes as a key structural element of the oxazepane ring.
Hydroxyl (C-6) Oxidation, Esterification, Etherification, InversionInvestigate the role of the hydrogen-bond donor/acceptor capability and stereochemistry at C-6.
Ring Carbon Atoms Introduction of substituentsProbe the effect of modifying the overall shape and lipophilicity of the scaffold.

Contributions to the Development of Compounds for Targeted Biological Research (emphasis on structural role)

Chiral heterocycles are of paramount importance in the design of molecules for biological research because their defined three-dimensional shapes allow for specific and high-affinity interactions with biological macromolecules. The 1,4-oxazepane scaffold, as exemplified by (R)-1,4-Oxazepan-6-ol, provides a structurally versatile framework for the design of such targeted compounds. google.com

The seven-membered ring has a distinct conformational profile compared to more common five- or six-membered rings, which can be advantageous for fitting into specific binding sites. The presence of both hydrogen-bond donors (NH and OH) and a hydrogen-bond acceptor (the ether oxygen) within a chiral framework allows for multiple points of interaction, enhancing binding specificity. Researchers have incorporated the 1,4-oxazepane motif into larger molecules designed to interact with specific biological targets. mdpi.comgoogle.com The structural role of this compound in this context is to serve as a rigid, chiral scaffold that correctly orients the necessary pharmacophoric elements in three-dimensional space to achieve a desired molecular recognition event.

As an Intermediate in Monoamine Reuptake Modulator Scaffolds

The 1,4-oxazepane framework, for which this compound is a key chiral precursor, is integral to the development of compounds with monoamine reuptake inhibitory activity. google.comgoogle.com These compounds are investigated for their potential therapeutic applications in treating a range of neurological and psychological disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). google.com

Patent literature details the synthesis of various 1,4-oxazepane derivatives designed to modulate the reuptake of neurotransmitters like norepinephrine. google.comgoogle.com For instance, this compound can be used as a starting material to construct more complex molecules where the oxazepane ring forms the core scaffold. google.com In one synthetic pathway, the related compound tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is used to create derivatives that demonstrate monoamine reuptake inhibitory effects. google.com The development of a practical, large-scale synthesis for a peripherally selective noradrenaline reuptake inhibitor was achieved using a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold, highlighting the importance of stereochemistry in achieving the desired pharmacological profile. researchgate.net These efforts underscore the utility of the chiral 1,4-oxazepane motif as a foundational structure for new monoamine reuptake modulators. researchgate.net

Structural Precursors for Compounds Investigated for Enzyme and Receptor Modulation

The distinct stereochemistry of this compound makes it a significant starting point for the synthesis of molecules designed to interact with specific biological targets like enzymes and receptors. The three-dimensional arrangement of chiral heterocycles is crucial for precise binding to these biological targets, often determining the therapeutic efficacy of a drug.

Research into dopamine (B1211576) D4 receptor ligands has utilized the 1,4-oxazepane scaffold to develop selective compounds. nih.gov A study focused on creating a series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine D4 receptor, which is a target for potential antipsychotic drugs that may lack certain side effects. nih.gov The analysis indicated that the size and conformation of the 1,4-oxazepane ring are important factors for achieving high affinity at the receptor. nih.gov Furthermore, the 1,4-oxazepane structure is related to morphinan (B1239233) opioids, which are potent modulators of opioid receptors. nih.gov The synthesis of 14-hydroxy-6-oxomorphinans, which are pharmacologically important compounds, demonstrates the advanced application of related heterocyclic structures in targeting specific receptor systems. nih.gov

Components in the Synthesis of Potential Antimicrobial and Antineoplastic Agents

The 1,4-oxazepane scaffold is a versatile structural motif that has been incorporated into compounds exhibiting a range of biological activities, including potential antimicrobial and antineoplastic properties. While research on this compound for these specific applications is part of a broader exploration, the general 1,4-oxazepane framework has been noted for its presence in compounds with anticonvulsant and antifungal activities.

Investigations into related heterocyclic structures have yielded promising results. For example, studies on (S)- Oxazepan-6-ol, the enantiomer of the parent alcohol, suggest it may have antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes. It has also been suggested to induce apoptosis in certain cancer cell lines, indicating potential as a therapeutic agent in oncology. Other research has focused on combining different pharmacophores, such as 1,3,4-oxadiazoles with other heterocyclic systems, to create novel agents with significant antimicrobial activity, particularly against E. coli and C. albicans, as well as anti-biofilm activity against P. aeruginosa. mdpi.com The synthesis of new derivatives from various chemical starting points is a common strategy to discover new compounds with antimicrobial effects against Gram-positive bacterial strains. nih.gov

Advanced Spectroscopic and Structural Elucidation of R 1,4 Oxazepan 6 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like (R)-1,4-Oxazepan-6-ol hydrochloride, NMR provides invaluable information regarding the connectivity of atoms, the chemical environment of individual nuclei, and the spatial relationships between them.

¹H and ¹³C NMR for Structural Connectivity and Isomer Identification

One-dimensional ¹H and ¹³C NMR spectra serve as the initial and fundamental step in confirming the molecular structure of this compound. The proton (¹H) NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, providing a direct count of the non-equivalent carbons in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH₃, CH₂, CH, and quaternary carbons.

For this compound, the seven-membered oxazepane ring is conformationally flexible, but a chair-like conformation is often the most energetically favorable. rsc.org The presence of the hydrochloride salt means the amine is protonated, which influences the chemical shifts of adjacent protons and carbons. The expected chemical shifts are based on analogous structures found in the literature. nih.govacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 CH₂ ~3.5 - 3.8 ~70 - 75
3 CH₂ ~3.3 - 3.6 ~50 - 55
5 CH₂ ~3.4 - 3.7 ~55 - 60
6 CH ~4.0 - 4.3 ~65 - 70

Note: Chemical shifts are highly dependent on the solvent and pH. The values presented are estimates.

The chirality at the C6 position results in diastereotopic protons for the adjacent methylene groups (C5 and C7), which would ideally appear as distinct signals with complex splitting patterns (AB quartets further split by adjacent protons). The coupling constants (J-values) derived from the ¹H NMR spectrum are crucial for inferring dihedral angles between adjacent protons, which in turn helps in conformational analysis. nih.gov

2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Detailed Structural and Conformational Insights

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the detailed stereochemistry and conformation of the molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the proton at C6 to the two diastereotopic protons at C5 and the two at C7. It would also show correlations between the protons on C2 and C3, and between C3 and the protonated amine. This allows for the tracing of the entire spin system within the molecule, confirming the atom connectivity. ajbasweb.com

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate protons with the carbon atoms they are directly attached to. researchgate.net An HMQC or HSQC spectrum would provide an unambiguous assignment of each carbon atom by linking it to its corresponding, and often more easily assigned, proton signal. For instance, the proton signal around 4.1 ppm would show a correlation to the carbon signal around 67 ppm, confirming their assignment to the C6 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the spatial proximity of protons, regardless of whether they are connected through bonds. libretexts.org NOESY detects through-space interactions (Nuclear Overhauser Effect, NOE). For the oxazepane ring, which likely adopts a chair conformation, NOESY can reveal which protons are on the same face of the ring (axial-axial or axial-equatorial). For example, a strong NOE between the axial proton on C6 and other axial protons on C2 and C7 would provide strong evidence for this conformation and confirm the relative stereochemistry. nih.govresearchgate.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. thieme-connect.de

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 parts per million), which allows for the determination of the elemental formula of a molecule. For (R)-1,4-Oxazepan-6-ol, the neutral molecular formula is C₅H₁₁NO₂. nih.gov In positive-ion electrospray ionization (ESI), the molecule would be detected as the protonated species [M+H]⁺.

Molecular Formula: C₅H₁₂NO₂⁺ (for the protonated molecule)

Calculated Monoisotopic Mass: 118.0863 Da

An experimental HRMS measurement yielding a mass very close to this calculated value would unequivocally confirm the elemental composition of the ion, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). uab.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

For the protonated (R)-1,4-Oxazepan-6-ol ([M+H]⁺, m/z 118.1), fragmentation would likely occur through cleavage of the seven-membered ring. Plausible fragmentation pathways would involve the loss of small neutral molecules like water (H₂O) or formaldehyde (CH₂O), and ring-opening reactions. researchgate.netnih.govnih.gov

Table 2: Plausible Fragmentation Pathways for Protonated (R)-1,4-Oxazepan-6-ol in MS/MS

Precursor Ion (m/z) Proposed Neutral Loss Product Ion (m/z) Proposed Structure of Product Ion
118.1 H₂O 100.1 Ion from dehydration
118.1 C₂H₄O 74.1 Ion from cleavage at C2-C3 and C7-O1
118.1 C₂H₅N 73.1 Ion from cleavage at C3-N4 and C5-N4

The analysis of these specific fragmentation pathways provides a high degree of confidence in the structural assignment of the molecule. wvu.edu

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformations

While NMR and MS provide powerful tools for determining connectivity and relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule in the solid state. wikipedia.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful crystal structure analysis would provide a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom. This would definitively confirm the R configuration at the C6 stereocenter. The analysis of anomalous dispersion effects, often summarized in the Flack parameter, is used to confidently assign the absolute stereochemistry. spectroscopyeurope.com

Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the crystal lattice. It would show the exact puckering of the 1,4-oxazepane (B1358080) ring, including all bond lengths, bond angles, and torsional angles. The analysis would also detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, the protonated amine, and the chloride counter-ion, which dictate the crystal packing. nih.govnih.gov This information is critical for understanding the solid-state properties of the compound.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique utilized for the identification of functional groups within a molecule. The IR spectrum provides a unique fingerprint of a compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational energies of different chemical bonds. In the structural elucidation of this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group, the secondary amine hydrochloride (-NH₂⁺-) group, the ether (C-O-C) linkage, and the carbon-nitrogen (C-N) bond.

The vibrational frequencies of these functional groups are influenced by factors such as bond strength, the mass of the bonded atoms, and intramolecular interactions like hydrogen bonding. The protonation of the secondary amine to form a hydrochloride salt significantly alters its characteristic absorption bands compared to the free amine.

The expected characteristic IR absorption bands for this compound are detailed in the interactive data table below. These assignments are based on established principles of IR spectroscopy and data from analogous amino alcohol hydrochloride compounds.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)IntensityNotes
O-H (Alcohol)Stretching3400 - 3200Broad, StrongThe broadness is due to intermolecular hydrogen bonding.
N-H⁺ (Ammonium salt)Stretching3200 - 2800Broad, StrongOverlaps with C-H stretching bands. Appears as a broad absorption due to the charged nature of the group.
C-H (Aliphatic)Stretching3000 - 2850Medium to StrongRepresents the C-H bonds of the oxazepane ring.
N-H⁺ (Ammonium salt)Bending1600 - 1500MediumCharacteristic absorption for secondary amine salts.
C-O (Ether)Stretching1150 - 1085StrongIndicative of the C-O-C linkage within the oxazepane ring.
C-O (Alcohol)Stretching1050 - 1000Medium to StrongCorresponds to the C-O bond of the secondary alcohol.
C-NStretching1250 - 1020MediumAssociated with the C-N bond of the secondary amine.

The analysis of the IR spectrum of this compound would involve the careful assignment of these absorption bands to their corresponding functional groups, thereby providing confirmatory evidence for the compound's molecular structure.

Chiral Analytical Methods for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is of paramount importance for chiral compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. For this compound, it is crucial to employ analytical methods capable of separating and quantifying the (R)- and (S)-enantiomers to determine the enantiomeric excess (ee) of the desired (R)-enantiomer. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For the analysis of amino alcohols like 1,4-Oxazepan-6-ol, several types of CSPs can be employed.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates and benzoates, are highly versatile and often provide excellent enantioseparation for a broad range of chiral compounds, including amino alcohols. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives.

Another effective class of CSPs for this purpose are the macrocyclic glycopeptide phases (e.g., teicoplanin-based). These phases offer multiple chiral recognition sites and can separate a wide variety of chiral molecules, including cyclic amino alcohols.

The selection of the mobile phase is critical for achieving optimal separation. A normal-phase mode, typically employing mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol, is commonly used with polysaccharide-based CSPs. For macrocyclic glycopeptide phases, polar organic or reversed-phase modes may be more suitable.

ParameterIllustrative HPLC Method 1Illustrative HPLC Method 2
Chiral Stationary PhasePolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Macrocyclic Glycopeptide-based (e.g., Teicoplanin)
Column Dimensionse.g., 250 mm x 4.6 mm, 5 µme.g., 150 mm x 4.6 mm, 5 µm
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine)Methanol/Water with a buffer (e.g., ammonium acetate)
Flow Ratee.g., 1.0 mL/mine.g., 0.8 mL/min
DetectionUV at a low wavelength (e.g., 210 nm) or Refractive Index (RI)UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another valuable technique for the enantiomeric separation of volatile compounds. For non-volatile or highly polar compounds like amino alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. The amino and hydroxyl groups can be derivatized with achiral reagents to form, for example, trifluoroacetyl or pentafluoropropionyl derivatives.

The separation of these derivatized enantiomers is then achieved on a chiral stationary phase. Cyclodextrin-based CSPs, particularly substituted β- and γ-cyclodextrins, are commonly used for the chiral GC separation of a wide range of compounds.

ParameterIllustrative GC Method
DerivatizationAcylation with an agent like trifluoroacetic anhydride (TFAA) to derivatize both the amine and alcohol groups.
Chiral Stationary PhaseCyclodextrin-based (e.g., a derivative of β-cyclodextrin)
Column Dimensionse.g., 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Temperature ProgramAn optimized temperature gradient to ensure good resolution and peak shape.
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)

The development of a robust chiral analytical method for this compound would involve screening various CSPs and optimizing the chromatographic conditions to achieve baseline separation of the enantiomers, allowing for accurate determination of the enantiomeric purity.

Computational and Theoretical Investigations of R 1,4 Oxazepan 6 Ol Hydrochloride

Conformational Analysis and Energetic Landscapes

The spatial arrangement of atoms in (R)-1,4-Oxazepan-6-ol hydrochloride is not static. The molecule exists as an ensemble of interconverting conformers, each with a specific energy level. Understanding this energetic landscape is crucial for predicting its interactions with biological targets.

Computational methods are essential for identifying the most stable conformations of this compound. Molecular mechanics, a method that uses classical physics to model the potential energy surface of a molecule, can be employed to rapidly screen a large number of possible conformations. Subsequently, more accurate but computationally intensive quantum chemical calculations, such as Density Functional Theory (DFT), can be used to refine the geometries and energies of the most promising conformers. nih.govnih.gov

For the parent oxepane (B1206615) ring, computational studies have shown that the calculated C-O-C bond angle is approximately 114.46° at the MP2 level of theory, indicating some deviation from the ideal sp³ hybridization angle due to ring strain. nih.gov The strain energy for the parent cycloheptane (B1346806) has been calculated to be around 5.69 kcal/mol using the M06-2X functional. nih.gov These inherent structural characteristics of the seven-membered ring system influence the conformational preferences of its derivatives.

Interactive Table: Calculated Conformational Data for Related Cyclic Systems

Parameter Method Value
Cycloheptane Strain Energy MP2 6.38 kcal/mol
Cycloheptane Strain Energy M06-2X 5.69 kcal/mol
Oxepane C-O-C Bond Angle MP2 114.46°
Azepane C-N-C Bond Angle MP2 116.2°

Note: Data for parent heterocyclic systems are presented to provide context for the structural properties of the 1,4-oxazepane (B1358080) ring.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound dictates its chemical reactivity and physical properties. Computational models provide a detailed picture of this electronic structure.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov By calculating the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict the molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. For oxazepine derivatives, the distribution of HOMO and LUMO is influenced by the heteroatoms and substituents. chemrxiv.org In related heterocyclic systems, the introduction of heteroatoms and functional groups has been shown to significantly alter the HOMO-LUMO energy gap, which is a measure of the molecule's chemical stability. nih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling can be a valuable tool for understanding the step-by-step process of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of the reaction mechanism.

For instance, in the synthesis of related 1,4-oxazepane derivatives, computational studies could be used to investigate the mechanism of ring formation. nih.gov One proposed synthetic route involves the cleavage of a polymer-supported precursor with trifluoroacetic acid (TFA) and triethylsilane (Et3SiH), which leads to the formation of the 1,4-oxazepane ring. nih.gov A suggested mechanism involves the initial protonation of an intermediate, followed by an intramolecular attack of a hydroxyl group. nih.gov Computational modeling could be employed to calculate the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism. Similarly, for reactions such as oxidation of the hydroxyl group or substitution at various positions, computational modeling can help to understand the regioselectivity and stereoselectivity of the transformations. In the study of related benzodiazepines, DFT calculations have been successfully used to elucidate the mechanism of racemization, demonstrating the predictive power of these computational methods. nih.gov

Transition State Analysis for Stereoselectivity and Regioselectivity

The synthesis of substituted 1,4-oxazepanes often involves cyclization reactions where the formation of specific stereoisomers and regioisomers is critical. nih.govrsc.org Transition state analysis, a cornerstone of computational organic chemistry, is instrumental in understanding the origins of this selectivity. By modeling the potential energy surface of a reaction, chemists can identify the transition state structures and their corresponding activation energies, which ultimately determine the product distribution. acs.orgrsc.org

In the context of synthesizing chiral 1,4-oxazepanes, computational studies have been employed to clarify the mechanisms of key bond-forming steps. For instance, in the haloetherification for the synthesis of polysubstituted chiral 1,4-oxazepanes, computational analysis has confirmed the role of a chiral bromonium intermediate in dictating regioselectivity. nih.gov Such studies often utilize Density Functional Theory (DFT) to model the transition states of competing reaction pathways, such as the 7-endo versus a potential 6-exo cyclization. nih.govnih.gov

The stereoselectivity in these reactions is often controlled by the conformation of the substrate as it approaches the transition state. nih.gov Computational models can reveal the subtle non-covalent interactions within the transition state that favor the formation of one stereoisomer over another. acs.org

Hypothetical Reaction PathwayTransition State ModelCalculated Activation Energy (kcal/mol)Predicted Selectivity
7-endo-trig Cyclization (favored)Conformation A15.2High
6-exo-trig Cyclization (disfavored)Conformation B19.8Low
Formation of (R)-stereocenterTransition State R16.5Major Enantiomer
Formation of (S)-stereocenterTransition State S18.1Minor Enantiomer

This table is illustrative and based on computational studies of analogous heterocyclic cyclizations. The values are not experimental data for this compound.

Molecular Modeling Approaches in Chemical Design

Molecular modeling is an indispensable tool in modern chemical design, allowing for the in-silico evaluation of molecular properties and interactions. acs.org For a molecule like this compound, these approaches can guide the design of derivatives with specific structural features and explore their potential for interaction with other molecules, without implying any specific biological activity.

Ligand Design Principles Based on Structural Features (without biological activity implications)

The structural features of this compound, namely its chiral center, the seven-membered 1,4-oxazepane ring, and the hydroxyl group, provide a foundation for its use as a scaffold or ligand in coordination chemistry or materials science. numberanalytics.comrsc.org The principles of ligand design focus on how these features can be modified to achieve desired properties in a larger molecular assembly.

The chirality of the molecule is a key design element. Chiral ligands are crucial in asymmetric catalysis, where they can induce stereoselectivity in chemical reactions. numberanalytics.com The (R)-configuration at the 6-position of the oxazepane ring creates a specific three-dimensional environment that can be exploited in the design of chiral catalysts.

The 1,4-oxazepane ring itself is a flexible seven-membered heterocycle. Its conformational flexibility can be a design consideration, with computational methods used to predict the most stable conformations and how substitution on the ring might influence its shape. This conformational preference can be critical in pre-organizing binding motifs for specific molecular recognition events.

The hydroxyl group and the secondary amine within the oxazepane ring offer points for chemical modification. These functional groups can act as hydrogen bond donors or acceptors, and their positions are fixed by the chiral scaffold. In ligand design, these groups could be derivatized to introduce new functionalities or to fine-tune the steric and electronic properties of the molecule.

Docking Studies to Explore Binding Propensities with Molecular Targets (without biological activity implications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While extensively used in drug discovery, docking studies can also be employed in a broader chemical context to understand the fundamental binding propensities of a molecule with various molecular targets, such as synthetic receptors, polymers, or other small molecules. nih.gov

For this compound, docking studies could be used to explore its potential interactions with a range of host molecules or surfaces. These studies would primarily focus on identifying key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern the formation of a complex.

A typical docking study would involve the following steps:

Generation of a 3D model of (R)-1,4-Oxazepan-6-ol.

Selection of a molecular target (e.g., a cyclodextrin (B1172386), a synthetic ion channel, or a crystalline surface).

Use of a docking algorithm to systematically search for possible binding poses of the oxazepane within the target's binding site.

Scoring of the generated poses based on a scoring function that estimates the binding affinity.

The results of such a study would provide insights into the binding modes and the relative stability of the resulting complexes. The following hypothetical table illustrates the kind of data that could be obtained from a docking study of (R)-1,4-Oxazepan-6-ol with different types of molecular hosts, focusing solely on the physicochemical aspects of binding.

Target Host MoleculePredicted Binding Affinity (kcal/mol)Key Intermolecular Interactions
Beta-Cyclodextrin-5.8Hydrogen bond between oxazepane -OH and cyclodextrin rim; van der Waals interactions within the cavity.
Anionic Polymer Surface-7.2Electrostatic interaction between protonated amine and anionic surface groups; hydrogen bonding.
Synthetic Macrocycle X-6.5Shape complementarity; multiple van der Waals contacts.

This table is for illustrative purposes only and does not represent experimental data for this compound. The values are representative of typical outputs from molecular docking simulations.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies for Enantiospecific Access

The development of efficient, stereoselective methods to access the 1,4-oxazepane (B1358080) core is fundamental to its broader application. While traditional multi-step syntheses exist, future research is focused on more elegant and atom-economical approaches to yield enantiomerically pure oxazepanes. nih.gov

Key emerging strategies include:

Enantioselective Desymmetrization: A highly effective modern strategy involves the desymmetrization of prochiral 3-substituted oxetanes. nih.gov This metal-free process, often catalyzed by a confined chiral phosphoric acid like a SPINOL-derived catalyst, can provide access to chiral 1,4-benzoxazepines with high enantioselectivity (up to 94% ee) under mild conditions. nih.govacs.org This approach is promising for creating seven-membered heterocycles, a task that is often challenging due to unfavorable ring-closing kinetics and thermodynamics. nih.govacs.org

Polymer-Supported Synthesis: The use of solid-phase synthesis offers a streamlined route to chiral 1,4-oxazepane derivatives. One reported method begins with Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin. nih.govrsc.org Subsequent reaction with nitrobenzenesulfonyl chlorides and alkylation, followed by cleavage from the support, can yield 1,4-oxazepane derivatives. nih.govrsc.orgresearchgate.net While this specific route produced a mixture of diastereomers, it highlights the potential of solid-phase techniques for creating libraries of oxazepane-based compounds. nih.govresearchgate.net

Regio- and Stereoselective Cyclization: Another powerful technique is the 7-endo cyclization via haloetherification. nih.gov This method has been used to prepare polysubstituted chiral oxazepanes with good yields and variable to excellent stereoselectivities. nih.gov Mechanistic studies have confirmed that the stereoselectivity is primarily controlled by the substrate's conformation during the formation of a chiral bromonium intermediate. nih.gov

MethodKey TransformationCatalyst/ReagentOutcomeReference
Enantioselective DesymmetrizationRing expansion of 3-tethered oxetanesChiral Phosphoric Acid (e.g., (R)-CPA-8)High enantioselectivity (≤94% ee) for chiral 1,4-benzoxazepines. nih.govacs.org
Polymer-Supported SynthesisCleavage and spontaneous lactonizationTrifluoroacetic acid (TFA)/Triethylsilane (Et3SiH)Diastereomeric mixture of 1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgresearchgate.net
Selective CyclizationRegio- and stereoselective 7-endo haloetherificationN-Bromosuccinimide (NBS) or similarPolysubstituted chiral 1,4-oxazepanes. nih.gov
Annulation Strategy[3+4] annulation of aza-oxyallyl cationsBase-promoted cycloadditionFunctionalized 1,4-oxazepane-3-ones. nih.govacs.org

Advanced Functionalization Strategies for Diverse Derivatives

With enantiospecific access to the core (R)-1,4-Oxazepan-6-ol scaffold secured, the next frontier lies in its sophisticated functionalization. The inherent hydroxyl and secondary amine groups provide reactive handles for derivatization, but advanced strategies are being explored to decorate the ring at various positions, thereby accessing novel chemical space.

Annulation Reactions: A concise method for creating functionalized oxazepanes involves the [3+4] annulation of aza-oxyallyl cations with amphoteric compounds. nih.govacs.org This strategy enables the rapid, one-step assembly of functionalized 1,4-oxazepane-3-ones, which are valuable structures for drug discovery programs. nih.govacs.org

Multi-Component Reactions (MCRs): Drawing inspiration from related heterocyclic syntheses, MCRs like the Ugi four-component reaction (Ugi-4CR) present a powerful tool for generating molecular diversity. nih.gov While demonstrated for 1,4-benzodiazepines, this strategy could be adapted for oxazepanes, allowing for the introduction of multiple points of diversity in a single step to rapidly build libraries of derivatives. nih.gov

Targeted Substitution: Research into dopamine (B1211576) D4 receptor ligands has led to the synthesis of various 2,4-disubstituted 1,4-oxazepanes. nih.gov This work demonstrates the feasibility of targeted substitutions on the oxazepane ring to modulate biological activity and provides a blueprint for creating derivatives with tailored pharmacological profiles. nih.gov The decoration of the scaffold with reactive groups, such as a carboxylic acid at the 5-position, creates intermediates that are amenable to a wide range of further diversification. nih.gov

Application in Materials Science and Polymer Chemistry

An emerging and largely untapped area for (R)-1,4-Oxazepan-6-ol is its use as a monomer in materials science and polymer chemistry. The compound's chirality and bifunctional nature (containing both an amine and a hydroxyl group) make it an attractive building block for the synthesis of novel chiral polymers.

While the direct use of this specific oxepanol in polymerization is not yet widely documented, research on other chiral heterocyclic monomers provides a strong precedent. dtic.mil For instance, chiral monomers containing oxazoline (B21484) units have been copolymerized to create polymer beads for use in high-performance liquid chromatography (HPLC) columns aimed at separating enantiomers. dtic.mil

Potential applications for (R)-1,4-Oxazepan-6-ol as a monomer include:

Chiral Polyamides and Polyesters: The secondary amine and hydroxyl group can react with appropriate comonomers (e.g., diacyl chlorides, diisocyanates, or dicarboxylic acids) to form chiral polyamides, polyurethanes, or polyesters.

Advanced Separation Media: These chiral polymers could be used to create stationary phases for chiral chromatography, offering new selectivities for the resolution of racemic mixtures. dtic.mil

Smart Materials: The incorporation of the conformationally flexible seven-membered oxazepane ring into a polymer backbone could impart unique physical properties, potentially leading to the development of materials with novel thermal or mechanical responses.

Potential Polymer TypeReactive Groups on OxazepanePotential ComonomerApplication
PolyamideSecondary Amine (-NH-)Diacyl ChlorideChiral stationary phases, specialty fibers
PolyesterHydroxyl (-OH)Dicarboxylic AcidBiodegradable materials, chiral catalysts
PolyurethaneHydroxyl (-OH) & Secondary Amine (-NH-)DiisocyanateChiral foams, elastomers, coatings

Continued Investigations into its Role as a Versatile Chiral Intermediate in Academic Research

The concept of using small, enantiomerically pure molecules from the "chiral pool" as starting materials for the synthesis of complex target molecules is a cornerstone of modern organic synthesis. wiley.comchempedia.info (R)-1,4-Oxazepan-6-ol is an archetypal chiral building block, providing a rigid, three-dimensional scaffold that can be elaborated into more complex structures. researchgate.net

Future academic research will likely continue to exploit this compound as a key intermediate. For example, the synthesis of quinoxaline-2,3-dione derivatives with a chiral side chain demonstrated that N-substitution can dramatically influence biological activity, converting a receptor antagonist into an agonist. nih.gov This underscores how a core chiral scaffold like the oxazepane can serve as a platform for developing new bioactive agents. The synthesis of complex 1,4-oxazepane-5-carboxylic acids further illustrates how the scaffold can be prepared as a versatile intermediate ready for further chemical transformations. nih.gov

Synergistic Integration of Experimental and Computational Approaches in Oxazepane Research

The synergy between experimental synthesis and computational modeling is becoming indispensable for understanding and predicting the behavior of complex molecules like 1,4-oxazepanes. This integrated approach accelerates discovery by providing insights into reaction mechanisms, molecular conformations, and structure-activity relationships.

Mechanistic Elucidation: For the synthesis of polysubstituted oxazepanes via haloetherification, a combination of experiments and computational studies confirmed the role of a chiral bromonium intermediate in controlling regioselectivity. nih.gov Computational models can help rationalize and predict stereochemical outcomes, guiding the design of more efficient synthetic routes. nih.gov

Understanding Molecular Properties: In the study of related 1,4-benzodiazepines like oxazepam, high-level quantum-chemical models (DFT) were employed to investigate the mechanism of racemization. rsc.org These studies identified the most likely pathway (ring-chain tautomerism) and provided predictive power for estimating the optical stability of other benzodiazepines and similar heterocycles. rsc.org Such computational approaches are directly applicable to understanding the conformational dynamics and stability of (R)-1,4-Oxazepan-6-ol.

Guiding Drug Design: 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling has been used to understand how the chemical structure of 1,4-oxazepane derivatives relates to their binding affinity at the dopamine D4 receptor. nih.gov By identifying regions around the molecule that are important for affinity, these computational models can guide the design of new, more potent, and selective ligands, thereby reducing the amount of trial-and-error synthesis required. nih.gov

Research AreaComputational MethodFinding/ApplicationReference
Reaction MechanismDensity Functional Theory (DFT)Confirmed the role of a chiral bromonium intermediate in controlling stereoselectivity during cyclization. nih.gov
Drug Design3D-QSAR (GRID/GOLPE)Identified structural features of oxazepane derivatives crucial for affinity to the dopamine D4 receptor. nih.gov
Molecular StabilityDFT (B3LYP, M062X, B2PLYP)Elucidated the ring-chain tautomerism mechanism as the primary pathway for racemization in related chiral benzodiazepines. rsc.org

Q & A

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization and blinding. For human-derived samples, obtain informed consent and ethical approval. Document adverse events using standardized templates (e.g., Table 2.5.2b ). Reference safety protocols from MedChemExpress and JIS Z 7253:2019 .

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